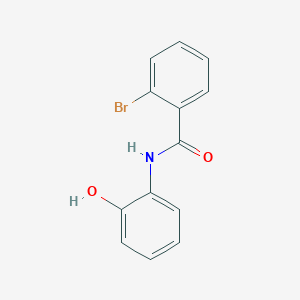

2-bromo-N-(2-hydroxyphenyl)benzamide

Description

2-Bromo-N-(2-hydroxyphenyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the ortho position of the benzoyl ring and a hydroxyl group on the ortho position of the aniline moiety. Such compounds are studied for their bioactivity, including antitrypanosomal, antibacterial, and kinase-inhibiting properties, as well as applications in catalysis and materials science .

Properties

Molecular Formula |

C13H10BrNO2 |

|---|---|

Molecular Weight |

292.13 g/mol |

IUPAC Name |

2-bromo-N-(2-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C13H10BrNO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17) |

InChI Key |

UUMAJPCCAFWFAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxyphenyl)benzamide typically involves the bromination of benzamide followed by the introduction of the hydroxyphenyl group. One common method is the reaction of benzamide with bromine in the presence of a catalyst to form 2-bromobenzamide. This intermediate is then reacted with 2-hydroxyaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for 2-bromo-N-(2-hydroxyphenyl)benzamide may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The bromine atom can be reduced to form the corresponding amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(2-hydroxyphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

4-Bromo-N-(2-hydroxyphenyl)benzamide (Compound I in )

- Structure : Bromine at the para position of the benzoyl ring.

- Crystallography : The amide group is nearly planar (r.m.s. deviation = 0.0026 Å), with dihedral angles of 73.97° (hydroxyphenyl ring) and 25.42° (bromophenyl ring).

- Hydrogen Bonding : Forms layers via O–H⋯O and N–H⋯O interactions, with a crystal growth direction along the b-axis .

- Bioactivity: Demonstrates antitrypanosomal activity and tyrosine kinase inhibition .

2-Bromo-N-(2-hydroxyphenyl)benzamide (Target Compound)

*Dihedral angles between aromatic rings and amide group.

Substituent Variations on the Aniline Ring

2-Bromo-N-(2-nitrophenyl)benzamide

- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .

- Structure : Nitro group introduces strong electron-withdrawing effects, reducing basicity of the amide nitrogen compared to the hydroxyl-substituted analog.

- Crystallography : Two molecules per asymmetric unit (A and B), with distinct packing due to nitro group interactions .

2-Bromo-N-(2-methoxyphenyl)benzamide

- Synthesis : Substitution of hydroxyl with methoxy reduces hydrogen-bonding capacity.

- Spectroscopy : $^{13}\text{C}$ NMR data confirms methoxy group resonance at δ ~55 ppm .

Halogen Variations: Bromo vs. Chloro Derivatives

2-Chloro-N-(2-hydroxyphenyl)benzamide

Suzuki-Miyaura Coupling

- 2-Bromo-N-(tert-butyl)benzamide : Achieves 87% enantiomeric excess (ee) in asymmetric coupling, attributed to steric bulk of the tert-butyl group .

- 2-Bromo-N-(2-hydroxyphenyl)benzamide : The hydroxyl group may participate in directing metal catalysts, though this requires experimental validation.

Pd/Cu-Catalyzed Isoindolinone Synthesis

- 2-Bromo-N-(2-bromophenyl)benzamide: Serves as a substrate for isoindolinone formation via dual C–C coupling .

Key Research Findings and Data Tables

Table 1: Structural and Electronic Comparison of Halogenated Benzamides

Table 2: Catalytic Performance of Bromobenzamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.